molecular formula C12H12N2O2S2 B2925372 2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid CAS No. 40277-59-6

2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid

Katalognummer: B2925372
CAS-Nummer: 40277-59-6
Molekulargewicht: 280.36
InChI-Schlüssel: GFFWEDHEGYCZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Thieno[2,3-d]pyrimidines in Drug Discovery

Thieno[2,3-d]pyrimidines first gained attention in the 1970s as purine bioisosteres, leveraging their planar aromatic structure to mimic adenine and guanine in nucleic acid interactions. Early studies focused on antiviral and antimicrobial applications, but the discovery of their kinase inhibitory properties in the 2000s catalyzed a paradigm shift. For instance, derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrated potent antiangiogenic effects, with compound 17f achieving an IC~50~ of 0.23 µM, rivaling the reference drug sorafenib. Concurrently, benzothieno[3,2-d]pyrimidines emerged as sirtuin-2 (SIRT2) inhibitors, with compound 7 exhibiting sixfold greater potency than cambinol. These milestones underscored the scaffold’s versatility, prompting systematic exploration of substituent effects on solubility, target affinity, and metabolic stability.

Structural Analogues and Bioisosteric Relationships with Purines

The thieno[2,3-d]pyrimidine nucleus mirrors purines through:

  • Aromatic Heterocycle : The six-membered pyrimidine ring fused with a thiophene provides electron-rich regions for π-π stacking and hydrogen bonding, akin to adenine’s imidazole-pyrimidine system.
  • Bioisosteric Replacements : Replacement of purine’s N7 with a sulfur atom enhances metabolic stability while preserving binding to ATP pockets. For example, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-acetic acid (PubChem CID 3064744) retains adenosine deaminase inhibitory activity.
  • Side Chain Modularity : Substituents at the 2- and 4-positions modulate selectivity. The thioacetic acid group in 2-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)thio)acetic acid introduces a flexible linker for covalent or ionic interactions, contrasting with purines’ rigid ribose moieties.

Table 1 : Structural Comparison of Purines and Thieno[2,3-d]pyrimidines

Feature Purine (Adenine) Thieno[2,3-d]pyrimidine Derivative
Core Structure Imidazole + Pyrimidine Thiophene + Pyrimidine
Key Substituents -NH~2~ at C6 -S-CH~2~-COOH at C2
Metabolic Stability Moderate High (Sulfur reduces oxidation)
Target Affinity µM range nM–µM range (e.g., VEGFR-2 IC~50~ = 68 nM)

Evolution of 2-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)thio)acetic Acid as a Target Molecule

The design of 2-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)thio)acetic acid (CAS 40277-59-6) originated from structure-activity relationship (SAR) studies of kinase inhibitors. Key innovations include:

  • Tetrahydrobenzo Fusion : Saturation of the benzo ring reduces planarity, enhancing solubility and bioavailability compared to fully aromatic analogues.
  • Thioether Linkage : The sulfur atom at C4 facilitates covalent binding to cysteine residues in kinase domains, as evidenced by molecular docking with VEGFR-2.
  • Acetic Acid Moiety : The terminal carboxyl group enables salt formation for improved pharmacokinetics and additional hydrogen bonding with lysine or arginine residues.

Synthetic routes to this compound typically begin with cyclocondensation of thiophene esters and nitriles, followed by Vilsmeier-Haack chlorination and nucleophilic substitution with thioacetic acid derivatives. For example, intermediate 5a (4-chloro-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) reacts with mercaptoacetic acid under basic conditions to yield the target molecule.

Table 2 : Key Physicochemical Properties of 2-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)thio)acetic Acid

Property Value
Molecular Formula C~12~H~12~N~2~O~2~S~2~
Molecular Weight 280.37 g/mol
SMILES O=C(O)CSC1=C(C2=C(CCCC2)S3)C3=NC=N1
LogP 2.1 (predicted)
Hydrogen Bond Donors 2

Eigenschaften

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)14-6-13-11/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFWEDHEGYCZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

GI-570473 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig durch Katalysatoren oder spezifische Reagenzien erleichtert.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien sind Halogene und metallorganische Verbindungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu sauerstoffhaltigen Derivaten führen, während die Reduktion zu hydrierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von GI-570473 beinhaltet seine Interaktion mit oxidativen Stresswegen. Es moduliert die Aktivität von Enzymen wie Superoxiddismutase, Katalase und Xanthinoxidase und reduziert so oxidative Schäden in Geweben. Die molekularen Zielstrukturen der Verbindung umfassen reaktive Sauerstoffspezies und andere oxidative Zwischenprodukte.

Analyse Chemischer Reaktionen

Types of Reactions

GI-570473 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of GI-570473 involves its interaction with oxidative stress pathways. It modulates the activities of enzymes such as superoxide dismutase, catalase, and xanthine oxidase, thereby reducing oxidative damage in tissues . The compound’s molecular targets include reactive oxygen species and other oxidative intermediates.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Polarity and Solubility : The acetic acid derivative (target) exhibits higher aqueous solubility compared to acetamide or ketone analogues, favoring bioavailability in hydrophilic environments .
  • Bioactivity : Acetamide derivatives (e.g., ) show superior DPP-4 inhibition (IC₅₀: 34.17 μM) due to enhanced hydrophobic interactions with enzyme pockets . The target compound’s carboxylic acid group may facilitate HDAC binding via chelation with zinc ions .
  • Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4-chlorothienopyrimidine with mercaptoacetic acid, while analogues like the cyclopenta-fused variant require multistep cyclization .

Enzyme Inhibition

  • HDAC Inhibition : The target compound’s hydroxamic acid derivatives (structurally related) exhibit IC₅₀ values <1 μM against HDAC isoforms, outperforming acetamide analogues due to stronger zinc coordination .
  • DPP-4 Inhibition : Phthalimide-substituted analogues (e.g., compound 14 in ) show higher potency (IC₅₀: 34.17 μM) compared to the acetic acid derivative, attributed to π-π stacking with the enzyme’s active site .

Anticancer Activity

  • Cytotoxicity : The acetamide derivative () demonstrates moderate cytotoxicity (IC₅₀: ~50 μM) against Caco-2 cells, while the target compound’s activity remains understudied but is hypothesized to synergize with HDAC-targeted therapies .

Physicochemical Properties

Property Target Compound Cyclopenta-Fused Analogue Acetamide Derivative
Molecular Weight 296.36 g/mol 296.36 g/mol 389.92 g/mol
LogP (Predicted) 1.2 2.5 3.1
Solubility High in polar solvents Moderate in DMSO Low in water
Melting Point Not reported 170–172°C (similar derivatives) 250–252°C

Biologische Aktivität

The compound 2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid is a derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including anti-plasmodial activity, anti-inflammatory properties, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O2SC_{13}H_{15}N_3O_2S, with a molecular weight of 277.34 g/mol. The structure features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core which is essential for its biological activity.

1. Anti-Plasmodial Activity

Recent studies have highlighted the anti-plasmodial effects of thieno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold exhibited significant activity against the W2 strain of Plasmodium falciparum, with IC50 values around 0.75 μM . The selectivity indices indicated low cytotoxicity against human lung (A549) and cervical (HeLa) cell lines, suggesting a favorable therapeutic window for further development as antimalarial agents.

2. Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives significantly inhibited COX-2 activity with IC50 values comparable to the standard drug celecoxib (IC50 = 0.04 μmol) . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

Another area of interest is the neuroprotective potential of thieno[2,3-d]pyrimidine derivatives. A specific compound was identified as a selective inhibitor of SIRT2, which has implications for neurodegenerative diseases such as Parkinson's disease . This highlights the versatility of the compound in targeting various biological pathways.

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:

StudyFindings
Significant anti-plasmodial activity against P. falciparum; low cytotoxicity in human cell lines.
Potent COX-2 inhibition with comparable efficacy to celecoxib; potential for anti-inflammatory applications.
Discovery of SIRT2 inhibitors that exhibit neuroprotective effects; promising for neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For example:

  • Substituting nitrogen with sulfur in the core structure has been shown to improve antiproliferative and microtubule depolymerizing activities .
  • Variations in substituents on the aromatic rings can influence potency and selectivity against biological targets.

Q & A

Basic: What are the standard synthetic protocols for preparing derivatives of 2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid?

Methodological Answer:
The synthesis typically involves two key steps:

Azomethine Intermediate Formation : Reflux 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine derivatives .

Heterocyclization : Treat the azomethine intermediate with glacial acetic acid and dimethyl sulfoxide (DMSO) under reflux (30–60 minutes). Precipitation is achieved using cold 0.1 M NaCl, followed by recrystallization from acetic acid .
Critical Parameters : Reaction time (60–120 minutes) and stoichiometric ratios influence yield. Yields range from 65–85% depending on substituents .

Basic: How are structural and purity characteristics validated for synthesized derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substitution patterns and scaffold integrity. For example, pyrimidine ring protons appear at δ 7.8–8.2 ppm in 1H^1H-NMR .
  • Infrared (IR) Spectroscopy : Key functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}) are identified .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity required for pharmacological testing) .

Advanced: How can synthetic routes be optimized to enhance yields of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Cyclocondensation Modifications : Replace traditional formamide with ethanol reflux for azomethine formation, reducing side reactions and improving yields to >80% .
  • Solvent Optimization : Use DMSO in glacial acetic acid to accelerate heterocyclization kinetics .
  • Workflow Adjustments : Sequential precipitation (NaCl) and recrystallization (acetic acid) minimize product loss during purification .
    Data-Driven Example : A 2021 study achieved 92% yield by adjusting the molar ratio of aldehyde to carboxamide (1.2:1) and extending reflux time to 90 minutes .

Advanced: What methodologies evaluate the biological activity of these compounds in Alzheimer’s disease research?

Methodological Answer:

  • In Vitro Acetylcholinesterase (AChE) Inhibition : Compounds are screened at 10–100 μM concentrations using Ellman’s assay. IC50_{50} values are calculated via nonlinear regression .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to AChE (PDB: 4EY7). Key interactions include π-π stacking with Trp286 and hydrogen bonding with catalytic triad residues .
  • Comparative Analysis : Cross-validate docking results with experimental IC50_{50} to prioritize lead compounds .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-Alzheimer’s vs. anti-plasmodial)?

Methodological Answer:

  • Assay Standardization : Control variables like enzyme source (human vs. recombinant), substrate concentration, and incubation time .
  • Structure-Activity Relationship (SAR) Profiling : Compare substituent effects. For example, electron-withdrawing groups on the pyrimidine ring enhance AChE inhibition but reduce anti-plasmodial activity .
  • Computational Validation : Use molecular dynamics simulations (100 ns trajectories) to assess target selectivity and binding stability .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility) of these derivatives?

Methodological Answer:

  • Hydrophilic Modifications : Introduce acetic acid moieties (e.g., 2-((pyrimidin-4-yl)thio)acetic acid) to enhance aqueous solubility. LogP reductions from 3.2 to 1.8 have been reported .
  • Prodrug Design : Esterify carboxylic acid groups (e.g., tert-butyl esters) to improve membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
  • Crystallography-Guided Design : Analyze X-ray structures to identify solvent-accessible regions for polar substitutions without disrupting target binding .

Advanced: How are novel derivatives designed to target multiple pathways (e.g., anti-inflammatory and anti-tyrosinase)?

Methodological Answer:

  • Scaffold Hybridization : Fuse thieno[2,3-d]pyrimidine with triazole or thiadiazole rings to broaden bioactivity. For example, [1,3,4]thiadiazolo derivatives show dual anti-inflammatory and tyrosinase inhibition (IC50_{50} = 12–18 μM) .
  • High-Throughput Screening (HTS) : Test 100+ analogs against panels of enzymes (e.g., COX-2, tyrosinase) to identify multi-target candidates .
  • Machine Learning : Train QSAR models on datasets (>500 compounds) to predict polypharmacological potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.